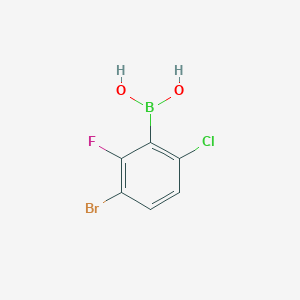

3-Bromo-6-chloro-2-fluorophenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-bromo-6-chloro-2-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BBrClFO2/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMSQTXKBDIXIPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1F)Br)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BBrClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-6-chloro-2-fluorophenylboronic Acid

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-6-chloro-2-fluorophenylboronic acid is a polysubstituted aromatic compound of significant interest in the fields of organic synthesis and medicinal chemistry. Its unique arrangement of halogen atoms and a boronic acid functional group makes it a versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, properties, applications, and handling, with a particular focus on its utility in palladium-catalyzed cross-coupling reactions.

CAS Number: 957062-69-0

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, reactivity, and application in various synthetic protocols. While experimental data for this specific molecule is not extensively published, we can infer its properties based on the well-understood behavior of related phenylboronic acids.[1][2]

| Property | Predicted Value/Characteristic | Rationale and Context |

| Molecular Formula | C₆H₄BBrClFO₂ | Based on its chemical structure. |

| Molecular Weight | 253.26 g/mol | Calculated from the atomic weights of its constituent atoms. |

| Appearance | White to off-white solid | Phenylboronic acids are typically crystalline solids at room temperature.[2] |

| Melting Point | Expected to be relatively high | The planar structure and potential for intermolecular hydrogen bonding contribute to a stable crystal lattice.[1] |

| Solubility | Soluble in polar organic solvents (e.g., THF, Dioxane, DMF). Poorly soluble in nonpolar solvents (e.g., hexanes) and water.[2][3] | The boronic acid moiety imparts some polarity, but the halogenated phenyl ring is largely hydrophobic. The solubility in water for phenylboronic acids is generally low.[3] |

| pKa | Expected to be around 8.5 - 9.0 | Phenylboronic acids are weak Lewis acids. The electron-withdrawing effects of the halogens will slightly increase its acidity compared to unsubstituted phenylboronic acid (pKa ~8.83).[1] |

| Stability | Air-sensitive, hygroscopic.[4][5] | Boronic acids can undergo dehydration to form cyclic boroxines, especially upon heating. It is best stored under an inert atmosphere in a cool, dry place.[6] |

Synthesis and Purification

The synthesis of this compound typically proceeds via a halogen-metal exchange reaction followed by boration. A general and reliable protocol is outlined below, adapted from established methods for preparing similar polysubstituted arylboronic acids.[7][8][9]

Experimental Protocol: Synthesis

Objective: To synthesize this compound from 1-bromo-4-chloro-2-fluoro-3-iodobenzene.

Materials:

-

1-bromo-4-chloro-2-fluoro-3-iodobenzene (starting material)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Trimethyl borate

-

Hydrochloric acid (2 M)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Hexanes

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve 1-bromo-4-chloro-2-fluoro-3-iodobenzene (1.0 equivalent) in anhydrous THF.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equivalents) dropwise, ensuring the internal temperature does not exceed -70 °C. Stir the mixture at -78 °C for 1 hour.[8]

-

Boration: To the cold solution, add trimethyl borate (1.2 equivalents) dropwise. Allow the reaction mixture to slowly warm to room temperature and stir overnight.[8]

-

Quenching and Acidification: Cool the reaction mixture in an ice bath and slowly add 2 M hydrochloric acid until the solution is acidic (pH ~2). Stir vigorously for 1 hour.[8]

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Purification: Filter the solution and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield this compound.

Visualization of Synthetic Pathway

Caption: Synthetic route to the target compound.

Applications in Organic Synthesis: The Suzuki-Miyaura Coupling

This compound is an invaluable reagent in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organohalide or triflate, and is a cornerstone of modern synthetic chemistry, particularly in the synthesis of biaryl compounds.[10][11][12]

The presence of multiple halogen atoms on the phenyl ring of this boronic acid allows for selective and sequential cross-coupling reactions, providing a pathway to highly functionalized and complex molecules. The reactivity of the C-Br bond is generally higher than that of the C-Cl bond in palladium-catalyzed reactions, allowing for chemoselective coupling at the bromine-substituted position.[13]

The Catalytic Cycle of Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a three-step catalytic cycle:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (R¹-X) to form a Pd(II) complex.

-

Transmetalation: The boronic acid, activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product (R¹-R²), regenerating the Pd(0) catalyst.

Visualization of the Suzuki-Miyaura Catalytic Cycle

Caption: The Suzuki-Miyaura catalytic cycle.

Protocol: Suzuki-Miyaura Coupling with an Aryl Bromide

Objective: To couple this compound with a generic aryl bromide.

Materials:

-

This compound (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

-

Base (e.g., K₂CO₃, 2.0 equivalents)

-

Solvent (e.g., Dioxane/Water mixture, 4:1)

Procedure:

-

Reaction Setup: To a reaction vessel, add the aryl bromide, this compound, palladium catalyst, and base.

-

Solvent Addition: Add the dioxane/water solvent mixture and degas the solution by bubbling with nitrogen or argon for 15 minutes.

-

Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Safety and Handling

Organoboronic acids, including this compound, require careful handling in a laboratory setting.[4][5][14]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[4][5]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[4][5] Avoid contact with skin and eyes.[14]

-

Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere to prevent degradation.[6]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[4][14]

Conclusion

This compound is a highly functionalized and versatile building block for organic synthesis. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the construction of complex biaryl structures that are of significant interest in drug discovery and materials science. Understanding its properties, synthesis, and reactivity is key to leveraging its full potential in the laboratory.

References

-

(3-Bromo-2-chloro-6-fluorophenyl)boronic acid (contains varying amounts of Anhydride). (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

Safety Data Sheet: Phenylboronic acid. (n.d.). Carl ROTH. Retrieved January 20, 2026, from [Link]

-

6-Bromo-3-chloro-2-fluorophenylboronic acid. (n.d.). Chemdad. Retrieved January 20, 2026, from [Link]

- Dąbrowski, M., Serwatowski, J., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

-

Phenylboronic acid. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

- Sporzyński, A., & Leszczynski, P. (2017). Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry, 6(5), 123-128.

-

(3,4,5-trifluorophenyl)boronic acid. (n.d.). Organic Syntheses. Retrieved January 20, 2026, from [Link]

- Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applic

- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017).

- Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314.

- Bumagin, N. A., Bykov, V. V., & Beletskaya, I. P. (1998). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 63(21), 7478–7485.

Sources

- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 2. Correlational research of Phenylboronic acid_Chemicalbook [chemicalbook.com]

- 3. Solubility of phenylboronic compounds in water | Mediterranean Journal of Chemistry [medjchem.com]

- 4. fishersci.com [fishersci.com]

- 5. carlroth.com [carlroth.com]

- 6. 6-Bromo-3-chloro-2-fluorophenylboronic acid Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. 3-Chlorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 8. 3-Bromophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-Bromo-6-chloro-2-fluorophenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties, handling, and analytical characterization of 3-Bromo-6-chloro-2-fluorophenylboronic acid. Designed for professionals in chemical research and drug development, this document synthesizes known data with established scientific principles governing boronic acids to offer practical insights and protocols.

Introduction: A Versatile Building Block in Modern Chemistry

This compound is a halogenated arylboronic acid, a class of compounds that has become indispensable in modern organic synthesis. Its utility primarily stems from its role as a key coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The specific arrangement of bromo, chloro, and fluoro substituents on the phenyl ring offers medicinal chemists a unique scaffold. These halogens provide multiple, distinct handles for sequential, site-selective modifications, enabling the construction of complex molecular architectures. Furthermore, the fluorine atom can impart desirable pharmacological properties, such as increased metabolic stability and enhanced binding affinity, making this reagent particularly valuable in the synthesis of novel pharmaceutical candidates and advanced materials.[1][2] Boron-containing compounds, in general, have seen a surge in interest within drug discovery due to their unique electronic properties and ability to form reversible covalent bonds with biological targets.[2]

Molecular Identity and Physicochemical Properties

Precise knowledge of a compound's physicochemical properties is fundamental to its effective application in research and development. While extensive experimental data for this compound is not widely published, we can consolidate its known identifiers and provide informed estimations based on structurally similar compounds and the general behavior of arylboronic acids.

Chemical Structure and Identifiers

The structural identity of this compound is well-established.

Molecular Structure Diagram:

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 1451393-00-2 |

| Molecular Formula | C₆H₄BBrClFO₂ |

| Molecular Weight | 253.26 g/mol |

| IUPAC Name | (3-Bromo-6-chloro-2-fluorophenyl)boronic acid |

Physicochemical Data Summary

The following table summarizes the known and estimated physicochemical properties. It is crucial to note that properties such as melting point and solubility can be significantly influenced by the presence of the corresponding boroxine anhydride, a common impurity in solid boronic acids formed by intermolecular dehydration.

Table 2: Physicochemical Properties

| Property | Value | Notes |

| Appearance | White to off-white solid | Typical for arylboronic acids. |

| Melting Point | Not experimentally determined. Estimated: >200 °C. | Based on similar compounds like 3-Bromo-2-fluorophenylboronic acid (227 °C)[2] and 3-Chloro-4-fluorophenylboronic acid (242-247 °C). Boronic acid melting points can be inconsistent due to anhydride formation. |

| Boiling Point | Decomposes before boiling | Typical for non-volatile organic solids. |

| Solubility | Sparingly soluble in water. Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, THF). | General solubility profile for arylboronic acids. |

| pKa | Not experimentally determined. Estimated: ~8.5 - 9.0. | Arylboronic acids are weak Lewis acids. The pKa is influenced by the electronic effects of the ring substituents. |

| Storage | 2-8 °C under inert atmosphere | Recommended by suppliers to minimize degradation.[3] |

Stability and Handling Considerations

Arylboronic acids, while generally stable to handle, are susceptible to certain degradation pathways that researchers must be aware of.

-

Boroxine Formation: The most common stability issue is the reversible dehydration to form a cyclic trimeric anhydride known as a boroxine. This process is often catalyzed by heat or acid and can affect the reactivity and apparent purity of the material. Storing the compound under dry conditions is advisable.

-

Oxidative Instability: Boronic acids can undergo oxidative deboronation, particularly in the presence of reactive oxygen species. While generally more stable than their alkyl counterparts, prolonged exposure to air and light should be avoided.

-

Protodeboronation: This is a process where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond. This reaction can occur under certain conditions, particularly in the presence of strong acids or bases, or with certain metal catalysts.

Handling Recommendations:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[3] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is beneficial.

Key Applications in Synthesis

The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions . This powerful carbon-carbon bond-forming reaction allows for the synthesis of biaryls, a common motif in pharmacologically active molecules. The distinct halogen atoms on the phenyl ring allow for selective and sequential cross-coupling reactions, providing a strategic advantage in the synthesis of complex molecules. For instance, the bromine atom can be selectively coupled under certain catalytic conditions while leaving the chlorine atom intact for a subsequent transformation, or vice versa, depending on the chosen catalyst and reaction conditions.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the characterization and analysis of this compound.

Determination of Melting Point

The melting point of boronic acids can be challenging to measure accurately due to dehydration. The reported value often reflects decomposition or a transition to the boroxine.

Methodology:

-

Place a small, dry sample of the boronic acid into a capillary tube.

-

Use a calibrated melting point apparatus with a slow ramp rate (e.g., 1-2 °C/minute) near the expected melting point.

-

Observe the sample for any changes, such as shrinking, discoloration, or the appearance of a liquid phase.

-

Record the temperature range from the initial onset of melting to the complete liquefaction of the sample.

-

Causality Note: A broad melting range can indicate the presence of impurities, including the boroxine anhydride. To obtain a more consistent reading, the sample can be dried under high vacuum prior to measurement to minimize the water content.

Solubility Assessment Workflow

A systematic approach is necessary to determine the solubility profile.

Workflow Diagram:

Caption: Workflow for determining the solubility of the boronic acid.

Methodology:

-

Accurately weigh approximately 10 mg of the compound into a vial.

-

Add 1 mL of the desired solvent (e.g., water, methanol, DMSO, THF).

-

Vortex the mixture vigorously for 1 minute at ambient temperature.

-

Visually inspect the solution. If the solid is completely dissolved, the solubility is >10 mg/mL.

-

If the solid is not fully dissolved, the sample can be gently heated or sonicated to aid dissolution. Note any temperature dependence.

-

For quantitative analysis, a saturated solution can be prepared, filtered, and the concentration of the filtrate determined by a suitable analytical method like HPLC-UV.

Analytical Characterization by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method to assess the purity of this compound.

Methodology:

-

Sample Preparation: Prepare a stock solution of the boronic acid in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Dilute as necessary.

-

HPLC System:

-

Column: A reverse-phase C18 column is typically suitable.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid, is a good starting point.

-

Gradient: A typical gradient could be 10-90% B over 10-15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the phenyl ring shows strong absorbance (e.g., 220 nm or 254 nm).

-

-

Injection and Analysis: Inject the sample and record the chromatogram. The purity can be estimated by the relative area of the main peak.

-

Causality Note: The boroxine anhydride may appear as a separate, often broader, peak in the chromatogram. The use of an acidic mobile phase helps to maintain the boronic acid in its free form.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery and materials science. While some of its specific physicochemical properties are not yet extensively documented, this guide provides a solid foundation for its handling, characterization, and application by combining available data with established principles for arylboronic acids. As with any specialized reagent, careful handling and analytical verification are paramount to achieving reliable and reproducible results in research and development.

References

-

Yorbe Chemistry. This compound;CAS No.:1451393-00-2. [Link]

-

AOBChem. This compound pinacol ester. [Link]

-

Arctom Scientific. CAS NO. 1441393-00-2 | this compound. [Link]

-

Angene. This compound | 1451393-00-2. [Link]

-

Chemsrc. 3-Bromo-6-methoxypicolinic acid | CAS#:1196147-56-4. [Link]

-

Chemikart. 2-(3-Bromo-6-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | ChemScene. [Link]

-

MyBest.SHOP. 3-Bromo-2-fluorophenylboronic acid. [Link]

-

Chongqing Chemdad Co., Ltd. 6-Bromo-3-chloro-2-fluorophenylboronic acid. [Link]

-

Molecules. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

Sources

3-Bromo-6-chloro-2-fluorophenylboronic acid molecular weight

An In-Depth Technical Guide to 3-Bromo-6-chloro-2-fluorophenylboronic acid: Properties, Synthesis, and Applications in Modern Drug Discovery

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a key building block in contemporary organic synthesis and medicinal chemistry. We will delve into its fundamental physicochemical properties, explore its synthesis, and detail its critical role in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this versatile reagent in their synthetic endeavors.

Introduction: The Ascendancy of Boronic Acids in Synthetic Chemistry

Boronic acids and their derivatives have become indispensable tools in the arsenal of the modern synthetic chemist. Their stability, low toxicity, and versatile reactivity make them ideal reagents for a wide array of chemical transformations.[1] First synthesized in 1860, the application of boronic acids has expanded dramatically, particularly with the advent of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] This reaction allows for the efficient construction of biaryl and other complex carbon skeletons, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[3][4]

The unique electronic properties of boron, a metalloid, allow it to act as a Lewis acid, readily forming a tetrahedral boronate species in the presence of a base.[1] This activation is a crucial step in the catalytic cycle of the Suzuki-Miyaura coupling, facilitating the transmetalation step with the palladium catalyst.[2] The growing importance of boronic acids in drug discovery is underscored by the FDA approval of several boron-containing drugs, such as Bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma.[1][5]

Physicochemical Properties of this compound

This compound is a polysubstituted aromatic boronic acid. The presence of three different halogen atoms (bromine, chlorine, and fluorine) on the phenyl ring imparts unique electronic and steric properties, making it a valuable building block for accessing novel chemical space.

Chemical Structure and Molecular Weight

The structure of this compound is characterized by a phenyl ring substituted with a boronic acid group [-B(OH)₂], a bromine atom, a chlorine atom, and a fluorine atom at positions 3, 6, and 2, respectively.

| Property | Value | Source |

| Molecular Formula | C₆H₄BBrClFO₂ | [6][7] |

| Molecular Weight | 253.26 g/mol | [6][7] |

| IUPAC Name | (3-Bromo-6-chloro-2-fluorophenyl)boronic acid | |

| CAS Number | 1451393-16-0 | [6] |

Spectroscopic Data

-

¹H NMR: Aromatic protons would exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The protons of the boronic acid group may appear as a broad singlet.

-

¹³C NMR: The spectrum would show six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached halogens and the boronic acid group. Carbon-fluorine coupling would be observed.

-

¹⁹F NMR: A singlet or a multiplet depending on the coupling with neighboring protons.

-

¹¹B NMR: A broad singlet characteristic of a trigonal boronic acid.

-

Mass Spectrometry: The molecular ion peak would be observed at m/z 253.26, with a characteristic isotopic pattern due to the presence of bromine and chlorine.

Synthesis of this compound

The synthesis of arylboronic acids typically proceeds via the reaction of an organometallic reagent (either a Grignard or an organolithium) with a trialkyl borate, followed by acidic workup.[8][9] For this compound, a plausible synthetic route would start from 1-bromo-4-chloro-2-fluoro-3-iodobenzene. The higher reactivity of the iodine atom allows for selective metal-halogen exchange.

General Synthetic Workflow

Caption: Synthetic pathway for this compound.

Step-by-Step Synthetic Protocol

The following is a representative protocol based on established methods for synthesizing similar compounds.[9]

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 1-bromo-4-chloro-2-fluoro-3-iodobenzene (1.0 equiv) and anhydrous tetrahydrofuran (THF).

-

Formation of the Organolithium Reagent: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 equiv) is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction is stirred at -78 °C for 1 hour.

-

Borylation: Trimethyl borate (1.2 equiv) is added dropwise at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Hydrolysis: The reaction is quenched by the slow addition of 2 M hydrochloric acid and stirred vigorously for 1 hour.

-

Extraction and Purification: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the desired boronic acid.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is as a coupling partner in Suzuki-Miyaura reactions.[3][10] This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry for the construction of biaryl scaffolds.[4]

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps:

-

Oxidative Addition: A low-valent palladium(0) catalyst reacts with an organohalide (Ar¹-X) to form a Pd(II) complex.

-

Transmetalation: The organoboronic acid (Ar²-B(OH)₂), activated by a base, transfers its organic group to the palladium center, forming a diorganopalladium(II) complex.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product (Ar¹-Ar²), regenerating the Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general method for the coupling of this compound with an aryl bromide.

Materials:

-

This compound (1.2 equiv)

-

Aryl bromide (1.0 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

-

Base (e.g., Na₂CO₃, 2.0 equiv)

-

Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

-

Reaction Setup: To a reaction vessel, add the aryl bromide, this compound, palladium catalyst, and base.

-

Solvent Addition: Add the solvent system to the vessel.

-

Reaction Conditions: Heat the mixture to the desired temperature (e.g., 85-100 °C) and stir for the required time (typically 2-12 hours), monitoring the reaction by TLC or GC-MS.

-

Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a highly functionalized building block that offers significant potential for the synthesis of complex organic molecules. Its utility in Suzuki-Miyaura cross-coupling reactions enables the efficient construction of novel biaryl structures, which are of high interest in the fields of drug discovery and materials science. Understanding its properties, synthesis, and reactivity is key to unlocking its full potential in a research and development setting.

References

- (3-Bromo-2-chloro-6-fluorophenyl)boronic acid (contains varying amounts of Anhydride). Vertex AI Search.

- 3-Bromo-6-fluoro-2-methoxyphenylboronic acid. CymitQuimica.

- (3-Bromo-2-fluorophenyl)boronic acid | C6H5BBrFO2 | CID 16217170. PubChem.

- (3-Bromo-4-chloro-5-fluorophenyl)boronic acid | C6H4BBrClFO2. PubChem.

- (3-Bromo-2-cyano-6-fluorophenyl)boronic acid. BLD Pharm.

- 3-Fluorophenylboronic acid. BenchChem.

- Suzuki Coupling. Organic Chemistry Portal.

- Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid. Benchchem.

- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv

- (6-Bromo-3-chloro-2-fluorophenyl)boronic acid. Sigma-Aldrich.

- (3-Bromo-6-chloro-2-fluorophenyl)boronic acid. Chemrio.

- (3-Bromo-2-chlorophenyl)boronic acid | C6H5BBrClO2 | CID 44558165. PubChem.

- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

- Tetrabutylammonium(4-Fluorophenyl)

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI.

- Suzuki cross-coupling reaction. YouTube.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

- 3-Bromophenylboronic acid synthesis. ChemicalBook.

- The Boron Advantage: The Evolution and Diversification of Boron's Applic

- A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield.

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC - PubMed Central.

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 5. mdpi.com [mdpi.com]

- 6. labsolu.ca [labsolu.ca]

- 7. (3-Bromo-4-chloro-5-fluorophenyl)boronic acid | C6H4BBrClFO2 | CID 177691062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. 3-Bromophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 10. qcc.edu [qcc.edu]

solubility of 3-Bromo-6-chloro-2-fluorophenylboronic acid in organic solvents

An In-depth Technical Guide to the Solubility of 3-Bromo-6-chloro-2-fluorophenylboronic Acid in Organic Solvents

Abstract

This compound is a key building block in modern synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions for the synthesis of complex organic molecules in drug discovery and materials science. The efficiency of its application is critically dependent on its solubility in various organic solvents, which governs reaction kinetics, purification strategies, and formulation. This technical guide provides a comprehensive overview of the principles governing the solubility of this multifaceted molecule. Due to the absence of specific quantitative solubility data in public literature, this document outlines the expected solubility trends based on analogous substituted phenylboronic acids. Crucially, it provides a detailed, field-proven experimental protocol for researchers to determine precise solubility data. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize the use of this compound in their work.

Introduction: The Significance of Solubility for a Modern Reagent

This compound, with its unique substitution pattern, offers chemists a versatile platform for introducing a highly functionalized phenyl ring into target molecules. The interplay of its bromo, chloro, and fluoro substituents, along with the boronic acid moiety, creates a molecule with distinct electronic and steric properties. However, to fully exploit its synthetic potential, a thorough understanding of its solubility is paramount.

Solubility dictates the choice of solvent for a reaction, influencing reaction rates and, in some cases, reaction pathways. It is also a critical parameter for developing effective purification methods, such as crystallization, and for the formulation of stock solutions. This guide will delve into the theoretical underpinnings of this compound's solubility and provide a practical framework for its experimental determination.

Theoretical Framework: Predicting Solubility Trends

The Nature of Phenylboronic Acids

Phenylboronic acids are known to have moderate to high solubility in polar organic solvents. This is attributed to the polarity of the boronic acid group, which can engage in hydrogen bonding. However, a significant challenge in accurately determining the solubility of boronic acids is their propensity to form cyclic anhydrides (boroxines) upon heating or in the presence of dehydrating agents. This equilibrium can complicate solubility measurements.[1][2]

The Influence of Substituents

The bromo, chloro, and fluoro substituents on the phenyl ring of the target molecule are expected to have a pronounced effect on its solubility profile compared to unsubstituted phenylboronic acid.

-

Halogens (Bromo, Chloro, Fluoro): These electron-withdrawing groups increase the polarity of the molecule, which could enhance solubility in polar solvents. However, they also increase the molecular weight and size, which can negatively impact solubility. The position of these substituents also plays a crucial role in the crystal lattice energy of the solid, a key determinant of solubility.

-

Overall Polarity: The combined effect of these substituents makes this compound a relatively polar molecule.

Based on these considerations and data from analogous compounds, a qualitative solubility prediction is presented in Table 1.[3][4]

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Examples | Predicted Solubility Level | Rationale |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | High | Ethers are good hydrogen bond acceptors and can effectively solvate the boronic acid group. Phenylboronic acid shows high solubility in ethers.[1][5] |

| Ketones | Acetone, 3-Pentanone | High | Similar to ethers, ketones are effective hydrogen bond acceptors. Phenylboronic acid exhibits high solubility in ketones.[1][5] |

| Chloroalkanes | Chloroform, Dichloromethane | Moderate | These solvents are polar but are not strong hydrogen bond acceptors. Phenylboronic acid has moderate solubility in chloroform.[1][5] |

| Alcohols | Methanol, Ethanol | High | Alcohols can act as both hydrogen bond donors and acceptors, leading to strong interactions with the boronic acid. |

| Aromatic Hydrocarbons | Toluene, Benzene | Low | These nonpolar solvents are unlikely to effectively solvate the polar boronic acid. |

| Alkanes | Hexane, Methylcyclohexane | Very Low | The nonpolar nature of alkanes makes them poor solvents for polar compounds. Phenylboronic acid has very low solubility in hydrocarbons.[1][5] |

Experimental Determination of Solubility: A Validated Protocol

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The dynamic (or synthetic) method is a well-established technique for determining the solubility of boronic acids.[1][2] This method involves heating a biphasic sample of known composition while stirring vigorously and observing the temperature at which the solid phase completely dissolves, indicated by the disappearance of turbidity.

Experimental Workflow

The following diagram illustrates the workflow for the dynamic solubility determination method.

Caption: Workflow for Dynamic Solubility Determination.

Step-by-Step Methodology

-

Preparation of Samples:

-

Accurately weigh a specific amount of this compound into a glass vial.

-

Add a precise volume or mass of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent loss during heating.

-

Prepare a series of samples with varying mole fractions of the boronic acid.

-

-

Solubility Measurement:

-

Place the vial in a temperature-controlled heating block equipped with a magnetic stirrer.

-

Begin stirring to ensure the sample is well-mixed.

-

Program the heating block to increase the temperature at a slow, constant rate (e.g., 0.5 °C per minute) to ensure thermal equilibrium.

-

Visually observe the sample or use a turbidity sensor to detect the point of complete dissolution.

-

Record the temperature at which the last solid crystals disappear. This is the saturation temperature for that specific composition.

-

-

Data Analysis and Reporting:

-

Repeat the measurement for each prepared sample.

-

Plot the recorded saturation temperatures against the corresponding mole fractions of this compound.

-

The resulting graph represents the solubility curve for the compound in the tested solvent.

-

Present the quantitative data in a structured table.

-

Quantitative Data: A Template for Experimental Results

As specific solubility data for this compound is not available in the literature, Table 2 is provided as a template for researchers to populate with their experimentally determined values.

Table 2: Experimentally Determined Solubility of this compound in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Mole Fraction (x) |

| Tetrahydrofuran | 25 | Enter Data | Enter Data | Enter Data |

| 50 | Enter Data | Enter Data | Enter Data | |

| Acetone | 25 | Enter Data | Enter Data | Enter Data |

| 50 | Enter Data | Enter Data | Enter Data | |

| Chloroform | 25 | Enter Data | Enter Data | Enter Data |

| 50 | Enter Data | Enter Data | Enter Data | |

| Methanol | 25 | Enter Data | Enter Data | Enter Data |

| 50 | Enter Data | Enter Data | Enter Data | |

| Toluene | 25 | Enter Data | Enter Data | Enter Data |

| 50 | Enter Data | Enter Data | Enter Data | |

| Hexane | 25 | Enter Data | Enter Data | Enter Data |

| 50 | Enter Data | Enter Data | Enter Data |

Molecular Interactions and Solubility

The solubility of this compound is governed by the intermolecular forces between the solute and the solvent molecules. The following diagram illustrates the key structural features of the molecule that influence these interactions.

Caption: Intermolecular Forces in this compound.

-

Hydrogen Bonding: The boronic acid group, -B(OH)₂, is the primary site for hydrogen bonding, acting as both a hydrogen bond donor (from the -OH groups) and an acceptor (at the oxygen atoms). Solvents that can effectively participate in hydrogen bonding (e.g., alcohols, ethers, ketones) are expected to be good solvents.

-

Dipole-Dipole Interactions: The C-Br, C-Cl, and C-F bonds are all polar, creating a significant molecular dipole moment. Polar solvents will interact favorably with these dipoles.

-

Van der Waals Forces: The aromatic ring contributes to van der Waals forces, including potential for π-stacking interactions. Aromatic solvents may show some affinity due to these interactions, although the overall polarity of the molecule will likely dominate.

Conclusion

While quantitative solubility data for this compound remains to be published, a strong predictive framework can be established based on the behavior of analogous compounds. The high polarity and hydrogen bonding capability of this molecule suggest a high solubility in polar, protic, and aprotic solvents like ethers, ketones, and alcohols, with limited solubility in nonpolar hydrocarbons. The provided experimental protocol offers a robust method for researchers to generate precise solubility data, enabling the optimization of reaction conditions, purification procedures, and the overall utility of this important synthetic building block.

References

-

Domańska, U., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824. [Link]

- Hall, D. G. (Ed.). (2011).

-

Sporzyński, A., & Domańska, U. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4466–4473. [Link]

-

Semantic Scholar. (n.d.). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Retrieved from [Link]

Sources

Navigating the Spectroscopic Landscape of 3-Bromo-6-chloro-2-fluorophenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-6-chloro-2-fluorophenylboronic acid, a polysubstituted arylboronic acid, represents a valuable building block in modern synthetic chemistry, particularly in the realms of medicinal chemistry and materials science. Its utility in cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the construction of complex molecular architectures. A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and the unambiguous identification of this reagent. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights into the structural nuances revealed by each technique.

Introduction: The Structural Significance of a Versatile Reagent

This compound (CAS No. 1451392-87-2) is a solid, trifunctionalized aromatic compound.[1][2][3] The strategic placement of bromo, chloro, and fluoro substituents on the phenyl ring, in addition to the reactive boronic acid moiety, imparts distinct chemical properties and reactivity. The halogens can serve as handles for further functionalization, while the fluorine atom can modulate the electronic properties and metabolic stability of derivative compounds. The boronic acid group is the cornerstone of its utility in palladium-catalyzed cross-coupling reactions.

A comprehensive spectroscopic characterization is the bedrock of chemical synthesis and analysis. This guide will dissect the NMR, IR, and MS data, explaining the underlying principles and how they converge to provide a complete structural picture of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

It is important to note that boronic acids have a propensity to form cyclic anhydrides (boroxines) upon dehydration, which can lead to complex or broad NMR spectra.[4] To obtain sharp, interpretable spectra, it is often advisable to use a coordinating solvent like DMSO-d₆ or methanol-d₄, which can break up these oligomeric species.[4]

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show two aromatic protons. Due to the substitution pattern, these protons will appear as doublets or doublet of doublets, with their chemical shifts and coupling constants providing crucial information about their relative positions.

Expected ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.5 - 7.8 | d or dd | ~8-9 (H-H), ~1-3 (H-F) | Aromatic CH |

| ~7.2 - 7.4 | d or dd | ~8-9 (H-H), ~4-6 (H-F) | Aromatic CH |

| ~8.0 - 8.5 | br s | - | B(OH)₂ |

Note: The chemical shift of the boronic acid protons is often broad and can exchange with residual water in the solvent, sometimes making it difficult to observe.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the carbon skeleton of the molecule. The number of signals will correspond to the number of chemically non-equivalent carbon atoms. The chemical shifts are influenced by the electronegativity of the substituents.

Expected ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~160 (d, ¹JCF ≈ 250 Hz) | C-F |

| ~135 - 140 | Aromatic CH |

| ~125 - 130 | Aromatic CH |

| ~120 (d, ²JCF ≈ 20 Hz) | C-B |

| ~115 - 120 | C-Cl |

| ~110 - 115 | C-Br |

Note: The carbon attached to the fluorine will appear as a doublet with a large one-bond coupling constant (¹JCF). Carbons two and three bonds away from the fluorine will show smaller couplings.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. The spectrum for this molecule will show a single resonance for the fluorine atom. Its chemical shift provides information about the electronic environment, and its coupling to nearby protons will be observable in the proton-coupled spectrum.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and match the probe for the desired nucleus (¹H, ¹³C, ¹⁹F).

-

Lock the field frequency using the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for each carbon. A wider spectral width (e.g., 200-220 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

-

¹⁹F NMR: Acquire the spectrum with a suitable pulse program.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the multiplicities and coupling constants.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the O-H, B-O, C-H, and C-C bonds, as well as vibrations from the substituted aromatic ring.

Summary of Key IR Absorptions:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3600 | Strong, Broad | O-H stretch (from B(OH)₂) |

| ~1600, ~1475 | Medium to Strong | C=C aromatic ring stretch |

| ~1350 | Strong | B-O stretch |

| ~1200 | Strong | C-F stretch |

| 1000 - 1100 | Medium | C-Cl stretch |

| 700 - 800 | Strong | C-H out-of-plane bend |

| 550 - 650 | Medium | C-Br stretch |

The broadness of the O-H stretching band is a characteristic feature of boronic acids and is due to hydrogen bonding.[5]

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

Step-by-Step Methodology:

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

-

Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software automatically performs a background subtraction. The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and the study of fragmentation patterns, which can aid in structural elucidation.

The mass spectrum of this compound will show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This isotopic signature is a powerful tool for confirming the presence of these halogens.

Expected Mass Spectrometry Data:

| m/z | Interpretation |

| 252/254/256 | Molecular ion [M]⁺ cluster |

| 234/236/238 | [M - H₂O]⁺ |

| 217/219/221 | [M - B(OH)₂]⁺ |

Note: The exact m/z values will depend on the specific isotopes of B, Br, and Cl present in the ion.

Fragmentation Pathway

Under electron ionization (EI), the molecular ion of an arylboronic acid can undergo fragmentation. A common fragmentation pathway involves the loss of water.[6] Another typical fragmentation is the cleavage of the C-B bond.[6]

Caption: Common fragmentation pathways for arylboronic acids in MS.

Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS)

Step-by-Step Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV for Electron Ionization).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Conclusion: A Unified Spectroscopic Portrait

The spectroscopic data from NMR, IR, and MS, when considered together, provide a comprehensive and unambiguous structural confirmation of this compound. ¹H and ¹³C NMR reveal the connectivity of the carbon and hydrogen framework, while ¹⁹F NMR confirms the presence and electronic environment of the fluorine substituent. IR spectroscopy identifies the key functional groups, notably the boronic acid moiety. Finally, mass spectrometry confirms the molecular weight and the presence of bromine and chlorine through their characteristic isotopic patterns, while also offering insights into the molecule's fragmentation behavior. This detailed spectroscopic understanding is indispensable for any researcher utilizing this versatile building block in their synthetic endeavors.

References

-

The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. (2019). Molecules. [Link]

-

Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. (1968). Canadian Journal of Chemistry. [Link]

-

(6-Bromo-3-chloro-2-fluorophenyl)boronic acid. Synthonix. [Link]

-

6-Bromo-3-chloro-2-fluorophenylboronic acid. Chemsrc. [Link]

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022). The Journal of Organic Chemistry. [Link]

-

6-Bromo-3-chloro-2-fluorophenylboronic acid. BoronPharm. [Link]

-

Interpreting Infrared Spectra. Specac Ltd. [Link]

-

Fragmentation (mass spectrometry). Wikipedia. [Link]

-

Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Reddit. [Link]

-

Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]

Sources

- 1. Synthonix, Inc > 1451392-87-2 | (6-Bromo-3-chloro-2-fluorophenyl)boronic acid [synthonix.com]

- 2. Organic fluorine compound | Chemical Product Catalog - Chemsrc [chemsrc.com]

- 3. boronpharm.com [boronpharm.com]

- 4. reddit.com [reddit.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

Chemoselective Functionalization of Dihaloaromatics: A Focus on the Reactivity of 3-Bromo-6-chloro-2-fluorophenylboronic Acid

An In-depth Technical Guide

Abstract

This technical guide provides an in-depth analysis of the differential reactivity between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in 3-Bromo-6-chloro-2-fluorophenylboronic acid. Designed for researchers, medicinal chemists, and process development scientists, this document elucidates the fundamental principles governing chemoselectivity in palladium-catalyzed cross-coupling reactions. We will explore the theoretical underpinnings of bond activation, the practical considerations for catalyst and ligand selection, and provide actionable experimental protocols for achieving selective functionalization at either the C-Br or C-Cl position. By understanding and controlling these parameters, scientists can strategically build molecular complexity, enabling the efficient synthesis of novel compounds for drug discovery and materials science.

Introduction: The Strategic Value of Chemoselectivity

In the synthesis of complex organic molecules, polyhalogenated aromatic compounds serve as versatile building blocks. The ability to selectively functionalize one halogen over another in a stepwise manner—a concept known as chemoselectivity—is a cornerstone of efficient and elegant synthesis. It allows for the sequential introduction of different substituents, dramatically expanding the synthetic possibilities from a single starting material.

This compound is an exemplary substrate that presents both a challenge and an opportunity. It contains two distinct carbon-halogen bonds (C-Br and C-Cl) that can participate in cross-coupling reactions. The key to unlocking its synthetic potential lies in understanding and exploiting the inherent differences in their reactivity. This guide will dissect the factors that govern this selectivity, providing a roadmap for predictable and high-yielding transformations.

Fundamental Principles of C-X Bond Reactivity

The differential reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is primarily dictated by the kinetics of the oxidative addition step, which is often rate-limiting.[1][2] In this step, a low-valent palladium(0) catalyst inserts into the carbon-halogen bond, forming a Pd(II) intermediate. The general order of reactivity for aryl halides is C-I > C-Br > C-Cl > C-F .[1][2][3] This trend is inversely correlated with the bond dissociation energy (BDE) of the respective C-X bond.

Bond Dissociation Energy (BDE)

The C-Cl bond is significantly stronger and thus requires more energy to cleave than the C-Br bond. This energy difference is the primary driver of chemoselectivity. Under carefully controlled, mild conditions, the energy input will be sufficient to activate the weaker C-Br bond while leaving the more robust C-Cl bond intact.[1]

| Bond Type | Typical Bond Dissociation Energy (kcal/mol) | Relative Reactivity |

| Ph-Br | ~81 | High |

| Ph-Cl | ~96 | Low |

| Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies.[1] |

The Oxidative Addition Mechanism

The oxidative addition of an aryl halide to a Pd(0) center is the crucial, selectivity-determining step.[4][5] A simplified catalytic cycle is shown below, highlighting the preferential activation of the C-Br bond.

Electronic Effects of Substituents

In this compound, the electronic nature of the substituents also plays a role. The fluorine atom is a strongly electron-withdrawing group. Electron-withdrawing groups generally increase the rate of oxidative addition, making the aryl halide a better electrophile.[6] This effect will enhance the reactivity of both halogenated positions, but the inherent BDE difference between C-Br and C-Cl remains the dominant factor for selectivity.

Experimental Design for Selective Functionalization

Achieving high selectivity requires careful control over reaction parameters. The choice of catalyst, ligand, base, and temperature are all critical levers that can be adjusted to favor the reaction at one site over the other.

Selective Functionalization of the C-Br Bond

Exploiting the natural reactivity order (C-Br > C-Cl) is the most straightforward approach. The goal is to use conditions that are just energetic enough to cleave the C-Br bond but insufficient to activate the C-Cl bond.

-

Catalyst System: Standard, less reactive palladium sources and ligands are often sufficient. Catalysts like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with triphenylphosphine (PPh₃) are excellent starting points.[7] These systems are generally not active enough to promote C-Cl bond cleavage under mild conditions.

-

Reaction Temperature: Lower reaction temperatures (e.g., room temperature to 80 °C) are highly recommended. Increased thermal energy can overcome the activation barrier for C-Cl cleavage, leading to a loss of selectivity.

-

Base and Solvent: The choice of base and solvent is reaction-dependent but should be aligned with mild conditions. For Suzuki couplings, aqueous bases like K₂CO₃ or K₃PO₄ are common.

Activating the C-Cl Bond

To functionalize the C-Cl bond, particularly after the C-Br position has already been reacted, more forcing conditions are necessary. The primary strategy involves using specialized ligands that enhance the catalytic activity of the palladium center.

-

Catalyst System: The use of bulky, electron-rich ligands is paramount for activating the strong C-Cl bond.[1][8] These ligands stabilize the Pd(0) center, promote oxidative addition, and accelerate the overall catalytic cycle.

-

Reaction Temperature: Higher temperatures (e.g., >100 °C) are often required to provide the necessary energy for C-Cl bond activation.

-

Base: Stronger bases, such as K₃PO₄ or alkali metal tert-butoxides (e.g., NaOt-Bu, KHMDS), are typically used to facilitate the catalytic cycle with less reactive chlorides.

Template Protocols for Cross-Coupling Reactions

The following protocols are provided as validated starting points for the selective functionalization of dihaloaryl systems like this compound. Researchers should perform small-scale trials to optimize conditions for their specific coupling partners.

Protocol 4.1: Selective Suzuki-Miyaura Coupling at the C-Br Position

This protocol is designed for the selective coupling of a boronic acid or ester at the more reactive C-Br position.

-

Reaction Setup: To a flame-dried reaction vial, add this compound (1.0 equiv.), the desired coupling partner boronic acid (1.2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), and triphenylphosphine (PPh₃, 0.08 equiv.).

-

Solvent and Base: Add a 2:1 mixture of dioxane and water. Degas the mixture by bubbling argon through it for 15 minutes.

-

Initiation: Add potassium carbonate (K₂CO₃, 3.0 equiv.) to the mixture.

-

Reaction: Seal the vial and heat the reaction mixture to 80 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Protocol 4.2: Selective Sonogashira Coupling at the C-Br Position

This protocol achieves selective alkynylation of the C-Br bond, leaving the C-Cl bond available for subsequent transformations.[10][11]

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equiv.), and copper(I) iodide (CuI, 0.05 equiv.).

-

Solvent and Amine: Add anhydrous, degassed tetrahydrofuran (THF) and triethylamine (TEA).

-

Initiation: Add the terminal alkyne coupling partner (1.1 equiv.) via syringe.

-

Reaction: Stir the mixture under an inert atmosphere (argon or nitrogen) at room temperature for 8-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the residue by column chromatography to yield the desired arylalkyne.

Protocol 4.3: Buchwald-Hartwig Amination at the C-Cl Position (Post-Functionalization)

This protocol assumes the C-Br position has already been functionalized and targets the less reactive C-Cl bond.[12][13]

-

Reaction Setup: In a glovebox, add the C-Br functionalized substrate (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst such as [Pd(IPr)Cl₂]₂ or a G3-precatalyst (0.02 equiv.), and a bulky, electron-rich ligand like SPhos (0.04 equiv.) to a reaction vial.

-

Base and Solvent: Add sodium tert-butoxide (NaOt-Bu, 1.4 equiv.) and anhydrous, degassed toluene or dioxane.

-

Reaction: Seal the vial tightly and heat the mixture to 110 °C with vigorous stirring for 12-24 hours. Monitor the reaction for the disappearance of starting material.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with water. Separate the layers and extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Conclusion

The differential reactivity of the C-Br and C-Cl bonds in this compound offers a powerful handle for synthetic chemists. By leveraging fundamental principles of bond strength and reaction kinetics, one can achieve highly chemoselective transformations. Mild conditions with standard palladium catalysts reliably favor functionalization at the C-Br position. Conversely, the activation of the robust C-Cl bond is achievable through the strategic application of highly active catalysts featuring bulky, electron-rich ligands under more forcing conditions. The protocols and principles outlined in this guide serve as a comprehensive resource for researchers aiming to exploit this reactivity in the rational design and synthesis of complex molecules.

References

-

Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics - ACS Publications. [Link]

-

Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0)−Triolefinic Macrocyclic Complex and Phosphines. Organometallics - ACS Publications. [Link]

-

Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Link]

-

Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]

-

The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation. Chemical Communications (RSC Publishing). [Link]

-

Ligand-Controlled Regioselectivity in Palladium-Catalyzed Cross Coupling Reactions. Journal of the American Chemical Society - ACS Publications. [Link]

-

Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ResearchGate. [Link]

-

Cross-Electrophile Coupling: Principles of Reactivity and Selectivity. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Ligand-Controlled Switchable Nickel-Catalyzed Coupling of Nitriles with Aryl Triflates: Divergent Synthesis of Ketones and Diarylmethanes. Organic Chemistry Frontiers (RSC Publishing). [Link]

-

Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Suzuki reaction. Wikipedia. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

The Suzuki Reaction. Myers Group, Harvard University. [Link]

-

Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Sonogashira coupling. Wikipedia. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Guidelines for Sonogashira cross-coupling reactions. Sussex Drug Discovery Centre. [Link]

-

Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate. [Link]

-

Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. NIH National Center for Biotechnology Information. [Link]

-

Scope and Limitations of Pd2(dba)3/P(i -BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. ResearchGate. [Link]

-

Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Publishing. [Link]

-

Sonogashira Coupling. Chemistry LibreTexts. [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

An In-Depth Technical Guide to the Electronic Effects of Substituents in 3-Bromo-6-chloro-2-fluorophenylboronic Acid

Executive Summary

Phenylboronic acids are indispensable reagents in modern organic synthesis, most notably as nucleophilic partners in palladium-catalyzed cross-coupling reactions. The reactivity, stability, and acidity of these compounds are profoundly influenced by the electronic nature of substituents on the aromatic ring. This technical guide provides a detailed analysis of the electronic effects at play in 3-Bromo-6-chloro-2-fluorophenylboronic acid, a polysubstituted building block of significant interest in medicinal chemistry and materials science. By dissecting the interplay of inductive and resonance effects of the three distinct halogen substituents, we will elucidate their collective impact on the molecule's core chemical properties, including Lewis acidity and reactivity. This document is intended for researchers, scientists, and drug development professionals seeking a deeper mechanistic understanding of this important class of compounds.

The Fundamentals of Electronic Effects in Arylboronic Acids

The Boronic Acid Moiety: An Amphoteric Lewis Acid

The defining feature of a boronic acid is the B(OH)₂ group. The boron atom, with its vacant p-orbital, is electron-deficient and thus acts as a Lewis acid, capable of accepting an electron pair from a Lewis base (like OH⁻) to form a tetrahedral boronate species.[1][2] This equilibrium is fundamental to its chemistry and is quantified by the acidity constant (pKa).[3][4] The electron density at the boron center, and therefore its Lewis acidity, is directly modulated by substituents on the attached phenyl ring.

Dueling Influences: Inductive and Resonance Effects

Substituents alter the electron distribution within the aromatic ring through two primary mechanisms:

-

Inductive Effect (I): This effect is transmitted through the sigma (σ) bond framework and arises from the electronegativity difference between the substituent and the ring carbon.[5][6] Electron-withdrawing groups (EWGs) possess a negative inductive effect (-I), pulling electron density away from the ring, while electron-donating groups (EDGs) have a positive inductive effect (+I).

-

Resonance Effect (R or M): This effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring.[6][7] It requires the substituent to have p-orbitals or lone pairs that can overlap with the ring's π-system. Substituents can be resonance-donating (+R) or resonance-withdrawing (-R).

For halogens, these two effects are in opposition. They are strongly electronegative, exerting a powerful -I effect, but also possess lone pairs that can be donated to the ring, resulting in a +R effect.[7][8] A critical concept for halobenzenes is that the inductive effect generally outweighs the resonance effect, leading to a net deactivation of the ring towards electrophilic substitution.[8][9]

A Quantitative Measure: The Hammett Equation

The Hammett equation, log(K/K₀) = σρ, provides a quantitative framework for correlating reaction rates and equilibria with substituent electronic effects.[10] The Hammett constant (σ) is a numerical value that represents the electron-donating or electron-withdrawing ability of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

| Substituent | σ_meta (σ_m) | σ_para (σ_p) |

| -F | 0.34 | 0.05 |

| -Cl | 0.37 | 0.22 |

| -Br | 0.40 | 0.23 |

| -H | 0.00 | 0.00 |

| Table 1: Selected Hammett substituent constants. Data compiled from multiple sources.[11][12] |

Dissecting the Electronics of this compound

The specific substitution pattern on this molecule creates a complex electronic environment where the position and nature of each halogen are critical.

The Individual Contributions

-

2-Fluoro (Ortho): The fluorine atom at the ortho position exerts the strongest -I effect of the three halogens due to its high electronegativity and proximity to the boronic acid group.[5] Its +R effect, arising from the effective overlap between carbon 2p and fluorine 2p orbitals, is also the strongest among the halogens.[9] Furthermore, an ortho-fluoro substituent can form an intramolecular hydrogen bond with a hydroxyl proton of the boronic acid, which significantly enhances the molecule's overall acidity.[13]

-

3-Bromo (Meta): At the meta position, the resonance effect is significantly diminished. Therefore, the bromine atom's influence is almost entirely a strong electron-withdrawing inductive (-I) effect.[10]

-

6-Chloro (Ortho'): Similar to the 2-fluoro group, the 6-chloro substituent is in an ortho position relative to the boronic acid. It contributes a powerful -I effect and a weaker +R effect compared to fluorine. Its presence further depletes the ring of electron density.

The Cumulative Effect: A Highly Electron-Deficient System

The synergy of three halogen substituents, two of which are ortho to the boronic acid, results in a profoundly electron-deficient phenyl ring. The dominant -I effects of all three halogens work in concert to withdraw electron density from the ring and, consequently, from the boron atom itself. This significantly increases the boron's Lewis acidity.

Diagram 1: Interplay of Inductive (-I) and Resonance (+R) effects.

Impact on Chemical Properties and Synthetic Utility

Enhanced Lewis Acidity (Lower pKa)

The primary consequence of the strong, cumulative electron withdrawal is a marked increase in the Lewis acidity of the boronic acid.[1][14] This translates to a lower pKa value compared to unsubstituted phenylboronic acid (pKa ≈ 8.8).[15][16] The enhanced acidity facilitates the formation of the boronate anion, which is the active nucleophilic species in many reactions. Phenylboronic acids with electron-withdrawing fluorine substituents have been shown to have significantly increased acidity.[13][17]

Modulated Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthesis. The electronic nature of the boronic acid plays a complex role in the catalytic cycle.

Diagram 2: Simplified Suzuki-Miyaura catalytic cycle.

The critical transmetalation step involves the transfer of the aryl group from the boron atom to the palladium center. This step's efficiency is sensitive to the nucleophilicity of the boronate complex. While electron-donating groups on the arylboronic acid generally accelerate this step, strong electron-withdrawing groups can slow it down by reducing the electron density on the carbon atom being transferred.[18][19][20] Therefore, while this compound is a potent building block, optimizing reaction conditions (e.g., choice of base, solvent, and ligand) is crucial to overcome a potentially sluggish transmetalation step.

Experimental and Computational Characterization Protocols

Verifying the electronic properties of a substituted phenylboronic acid involves a combination of experimental measurement and computational modeling.

Protocol: Determination of pKa via UV-Vis Spectrophotometry

This method leverages the difference in the UV-Vis absorption spectra between the trigonal boronic acid and the tetrahedral boronate anion.[21]